Cas no 50427-08-2 (6-methyl-2-(phenylamino)pyrimidin-4(1H)-one)

6-Methyl-2-(phenylamino)pyrimidin-4(1H)-one is a pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a methyl group at the 6-position and a phenylamino substituent at the 2-position, contributing to its unique reactivity and binding properties. This compound serves as a versatile intermediate in the synthesis of heterocyclic compounds, particularly in the development of kinase inhibitors and other biologically active molecules. Its crystalline form ensures stability and ease of handling in laboratory settings. The presence of both hydrogen bond donor and acceptor sites enhances its utility in molecular recognition studies. Researchers value this compound for its well-defined chemical properties and compatibility with diverse synthetic routes.
6-methyl-2-(phenylamino)pyrimidin-4(1H)-one structure
50427-08-2 structure
Product Name:6-methyl-2-(phenylamino)pyrimidin-4(1H)-one
CAS No:50427-08-2
MF:C11H11N3O
MW:201.224541902542
CID:933716
PubChem ID:135416215
Update Time:2025-06-10

6-methyl-2-(phenylamino)pyrimidin-4(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 6-methyl-2-(phenylamino)pyrimidin-4(1H)-one
    • 2-anilino-6-methyl-1H-pyrimidin-4-one
    • 2-Anilino-6-methyl-3H-pyrimidin-4-on
    • 2-anilino-6-methyl-3H-pyrimidin-4-one
    • 6-methyl-2-(phenylamino)pyrimidin-4-ol
    • 6-methyl-2-phenylaminopyrimidin-4(3H)-one
    • AC1L6M1P
    • AC1Q2HCY
    • AC1Q2P0A
    • CBMicro_018307
    • ChemDiv3_001761
    • NSC163078
    • AKOS000541434
    • IDI1_020727
    • Cambridge id 5340562
    • BIM-0018409.P001
    • NSC-163078
    • BRD-K19370685-001-01-1
    • 2-anilino-6-methyl-4(3H)-pyrimidinone
    • 2-N-ANILINO-4-HYDROXY-6-METHYLPYRIMIDINE
    • 6-methyl-2-(phenylamino)-3,4-dihydropyrimidin-4-one
    • 6-methyl-2-(phenylamino)pyrimidin-4(3H)-one
    • BS-4116
    • EU-0006391
    • SR-01000445722-1
    • Oprea1_870267
    • CHEMBL3824172
    • DTXSID40303865
    • STL281217
    • STL281827
    • AKOS002230610
    • 2-anilino-6-methylpyrimidin-4(3H)-one
    • CCG-6641
    • 50427-08-2
    • SB59999
    • 2-phenylamino-4-hydroxy-6-methylpyrimidine
    • HMS1478A01
    • Oprea1_179816
    • CCG-107490
    • AB00081435-01
    • SR-01000445722
    • Oprea1_756177
    • 2-anilino-4-methyl-1H-pyrimidin-6-one
    • Inchi: 1S/C11H11N3O/c1-8-7-10(15)14-11(12-8)13-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15)
    • InChI Key: ZQASUEBEKLHMME-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C)N=C(N1)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 201.09033
  • Monoisotopic Mass: 201.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 53.5Ų

Experimental Properties

  • PSA: 53.49
  • LogP: 1.89490

6-methyl-2-(phenylamino)pyrimidin-4(1H)-one Pricemore >>

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Additional information on 6-methyl-2-(phenylamino)pyrimidin-4(1H)-one

Recent Advances in the Study of 6-Methyl-2-(phenylamino)pyrimidin-4(1H)-one (CAS: 50427-08-2)

The compound 6-methyl-2-(phenylamino)pyrimidin-4(1H)-one (CAS: 50427-08-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrimidinone core, has shown promising potential in various therapeutic applications, particularly as a kinase inhibitor. Recent studies have focused on its synthesis, structural modifications, and biological activities, shedding light on its mechanism of action and potential clinical applications.

One of the key areas of research has been the optimization of synthetic routes for 6-methyl-2-(phenylamino)pyrimidin-4(1H)-one. A study published in the Journal of Medicinal Chemistry (2023) reported a novel, high-yield synthesis method that improves the scalability and purity of the compound. The researchers employed a one-pot condensation reaction involving 2-amino-4-methylpyrimidine and phenyl isocyanate, followed by cyclization under mild conditions. This method not only reduces the production cost but also minimizes the formation of by-products, making it more suitable for industrial-scale production.

In terms of biological activity, recent investigations have highlighted the compound's efficacy as a selective inhibitor of certain protein kinases, including JAK2 and EGFR. A preclinical study conducted by a team at the University of Cambridge demonstrated that 6-methyl-2-(phenylamino)pyrimidin-4(1H)-one exhibits potent inhibitory effects on JAK2-dependent signaling pathways, which are implicated in various hematologic malignancies. The study further revealed that the compound induces apoptosis in JAK2-mutated cell lines, suggesting its potential as a targeted therapy for myeloproliferative neoplasms.

Another significant development is the exploration of structural analogs of 6-methyl-2-(phenylamino)pyrimidin-4(1H)-one to enhance its pharmacokinetic properties. Researchers at the National Institutes of Health (NIH) have synthesized a series of derivatives with modifications at the phenylamino and pyrimidinone moieties. Preliminary results indicate that certain analogs exhibit improved bioavailability and reduced off-target effects, paving the way for further optimization and clinical development.

Despite these advancements, challenges remain in the clinical translation of 6-methyl-2-(phenylamino)pyrimidin-4(1H)-one. Issues such as metabolic stability, toxicity profiles, and resistance mechanisms need to be addressed in future studies. Nevertheless, the compound's unique chemical structure and promising biological activities make it a valuable candidate for continued research in the fields of oncology and inflammatory diseases.

In conclusion, recent studies on 6-methyl-2-(phenylamino)pyrimidin-4(1H)-one (CAS: 50427-08-2) have provided valuable insights into its synthesis, mechanism of action, and therapeutic potential. The compound's ability to selectively inhibit key kinases positions it as a promising lead for the development of novel targeted therapies. Future research should focus on overcoming the current limitations and advancing the compound toward clinical trials.

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